Phoslactomycin F

Description

Properties

CAS No. |

122856-30-8 |

|---|---|

Molecular Formula |

C32H52NO10P |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylhexanoate |

InChI |

InChI=1S/C32H52NO10P/c1-4-23(3)13-15-30(35)41-27-12-8-10-24(21-27)9-6-7-11-26(34)22-29(43-44(38,39)40)32(37,19-20-33)18-17-28-25(5-2)14-16-31(36)42-28/h6-7,9,11,14,16-18,23-29,34,37H,4-5,8,10,12-13,15,19-22,33H2,1-3H3,(H2,38,39,40)/b9-6+,11-7+,18-17+ |

InChI Key |

WPDKXNAUNHUXQR-GAYOLXQXSA-N |

Isomeric SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O |

Synonyms |

phoslactomycin F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phoslactomycin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin F is a member of the phoslactomycin family of natural products, a series of potent inhibitors of serine/threonine protein phosphatase 2A (PP2A). Isolated from Streptomyces nigrescens, these compounds have garnered significant interest from the scientific community due to their antifungal, antibacterial, and potential antitumor activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its structure and mechanism of action.

Chemical Structure

This compound is a complex polyketide-derived metabolite characterized by a distinctive α,β-unsaturated δ-lactone ring, a phosphate ester moiety, a conjugated diene system, and a substituted cyclohexane ring. The molecular formula of this compound is C₃₂H₅₂NO₁₀P.[1] The core structure is shared among the different phoslactomycin analogues, with variations typically occurring in the substituent attached to the cyclohexane ring. In the case of this compound, this substituent is an isobutyryloxy group. The structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

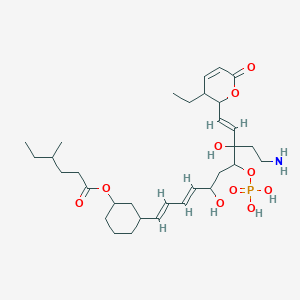

Caption: Chemical structure of this compound with stereochemistry.

Stereochemistry

The intricate stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the multiple chiral centers in the phoslactomycin core have been established through total synthesis studies of related family members, such as Phoslactomycin A and B.[3][4][5][6] These studies have consistently demonstrated a conserved stereochemical architecture. The key stereocenters in this compound are presumed to follow this established pattern. The relative stereochemistry was initially proposed based on NMR spectroscopic data, particularly nuclear Overhauser effect (NOE) experiments and the analysis of proton-proton coupling constants.[2]

Quantitative Data

The physicochemical and spectroscopic data for this compound are summarized in the table below. This data is essential for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₃₂H₅₂NO₁₀P |

| Molecular Weight | 641.73 g/mol |

| Appearance | Colorless powder |

| Solubility | Soluble in methanol, chloroform; slightly soluble in water |

| UV λmax (MeOH) | 237 nm |

| ¹H NMR (CDCl₃) | Complex spectrum with characteristic signals for the conjugated diene, lactone, and cyclohexane protons. |

| ¹³C NMR (CDCl₃) | 32 distinct carbon signals confirming the molecular formula. |

| Mass Spectrometry | High-resolution mass spectrometry confirms the elemental composition. |

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of phoslactomycins from Streptomyces nigrescens.[2]

Fermentation and Isolation

-

Cultivation: Streptomyces nigrescens SC-273 is cultured in a suitable production medium under aerobic conditions.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile and water.

Characterization

-

NMR Spectroscopy: The structure of the purified this compound is determined by one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, in a deuterated solvent like chloroform-d.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify the characteristic absorption maxima of the conjugated diene system.

Mechanism of Action: PP2A Inhibition

Phoslactomycins exert their biological effects primarily through the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis. By inhibiting PP2A, this compound can modulate these signaling pathways, leading to its observed antifungal and potential anticancer activities.[3]

Caption: Inhibition of PP2A by this compound.

Conclusion

This compound is a structurally complex natural product with significant biological activity. Its detailed chemical structure and stereochemistry have been elucidated through a combination of spectroscopic techniques and confirmed by the total synthesis of related compounds. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the phoslactomycin family of compounds and their potential therapeutic applications. Further research into the synthesis of this compound analogues and a deeper understanding of their structure-activity relationships may lead to the development of novel therapeutic agents.

References

- 1. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Spectrum of Phoslactomycin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Phoslactomycin F (PLM-F), a natural product isolated from the actinomycete Streptomyces nigrescens.[1] Phoslactomycins are a family of potent and selective inhibitors of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling.[2][3] This document consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows associated with PLM-F's bioactivity.

Core Mechanism of Action: Protein Phosphatase 2A Inhibition

The primary and most well-characterized biological activity of this compound is the inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2] PP2A is a crucial cellular enzyme that removes phosphate groups from substrate proteins, thereby regulating a vast array of signaling pathways involved in cell cycle progression, growth, and apoptosis.

By inhibiting PP2A, this compound maintains the phosphorylated (often activated) state of PP2A substrates. This targeted disruption of cellular dephosphorylation is the foundational mechanism for its other observed biological effects. While the exact binding site for PLM-F has not been detailed, studies on the closely related Phoslactomycin A have shown that it directly binds to the Cys-269 residue of the PP2A catalytic subunit, a mechanism likely conserved across the phoslactomycin family.[4]

Quantitative Biological Activity Data

The following table summarizes the key quantitative metrics reported for this compound. This data highlights its potency and the concentrations at which specific biological effects are observed.

| Activity Type | Target / System | Metric | Value | Reference(s) |

| Enzyme Inhibition | Protein Phosphatase 2A (PP2A) | IC₅₀ | 4.7 µM | [2][5] |

| Enzyme Inhibition | Protein Phosphatase 1 (PP1) | IC₅₀ | > 47 µM (Weakly active) | [2] |

| Cytoskeletal Disruption | NIH/3T3 Fibroblasts | Effective Conc. | 10 µM | [2][5] |

Spectrum of Biological Activities

A significant consequence of PP2A inhibition by this compound is the disruption of the cellular cytoskeleton. In NIH/3T3 fibroblasts, treatment with 10 µM PLM-F induces a reversible depolymerization of actin filaments after four hours.[2][5] This effect is believed to be indirect, as PLM-F does not inhibit the polymerization of purified actin in vitro.[2] The mechanism is linked to the hyperphosphorylation of regulatory proteins. For instance, PLM-F treatment leads to the increased phosphorylation of vimentin, an intermediate filament protein and a known PP2A substrate.[2]

The phoslactomycin class of compounds was initially discovered and isolated based on their antifungal properties.[1] They exhibit strong activity against a variety of fungi, with particular efficacy noted against phytopathogenic species such as Botrytis cinerea and Alternaria kikuchiana.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, the antifungal activity is a recognized characteristic of the entire phoslactomycin family.[6][7]

Given their core mechanism as potent PP2A inhibitors, phoslactomycins are recognized for their potential in other therapeutic areas. The PP2A pathway is a key regulator in cell growth and proliferation, making its inhibitors, including PLM-F, compounds of interest for their potential antitumor and antibacterial activities.[3]

Experimental Protocols and Methodologies

This section provides detailed, generalized protocols for the key experiments used to characterize the biological activity of this compound.

This colorimetric assay is used to determine the IC₅₀ value of an inhibitor by measuring the activity of purified PP2A enzyme.[8][9]

Materials:

-

Purified recombinant PP2A catalytic subunit

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.0)

-

Substrate: p-Nitrophenyl Phosphate (pNPP)

-

Stop Solution (e.g., 1M NaOH)

-

96-well microplate and plate reader (405 nm)

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the PP2A enzyme solution, and the this compound dilutions. Include controls for no enzyme (blank) and no inhibitor (100% activity).

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The enzyme will hydrolyze pNPP, producing the yellow-colored p-nitrophenol.

-

Stop Reaction: Add the stop solution to all wells to terminate the reaction.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the inhibition percentage against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

This methodology is used to visualize the effect of this compound on the actin cytoskeleton of cultured cells via fluorescence microscopy.[2]

Materials:

-

NIH/3T3 fibroblasts (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed NIH/3T3 cells onto glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with 10 µM this compound dissolved in the culture medium. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO₂ incubator.

-

Fixation: Gently wash the cells with PBS, then fix them with the paraformaldehyde solution for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells again with PBS and then permeabilize them with the Triton X-100 buffer for 5-10 minutes.

-

Staining: Wash with PBS. Incubate the cells with the fluorescent phalloidin solution (to stain F-actin) and DAPI (to stain the nucleus) for 30-60 minutes in the dark.

-

Mounting: After a final wash with PBS, mount the coverslips onto microscope slides using mounting medium.

-

Visualization: Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Compare the structure and organization of actin filaments in the treated cells versus the control cells.

References

- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Phoslactomycin F: A Technical Guide to its Antifungal and Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin (PLM) F is a member of a family of natural products isolated from Streptomyces species.[1][2] These compounds, characterized by an α,β-unsaturated δ-lactone, a phosphate ester, and a cyclohexane ring, have garnered significant interest for their diverse biological activities.[1] This technical guide provides an in-depth analysis of the antifungal and antitumor properties of Phoslactomycin F, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The core of its activity lies in the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical regulator of numerous cellular processes.[3][4] This document consolidates available data, presents detailed methodologies for key assays, and offers visual representations of its molecular pathway and experimental workflows to support further research and development.

Introduction

The phoslactomycins (PLMs) are a class of microbial metabolites first isolated from the culture broth of Streptomyces nigrescens.[1] The family includes several analogs, designated A through F, which differ primarily in the substituents on the cyclohexane ring moiety.[1] Early investigations revealed that these compounds exhibit strong activity against a variety of fungi, particularly phytopathogenic species.[5] Subsequent research has elucidated that the primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A).[3][4] PP2A is a crucial tumor suppressor and a key enzyme in cellular signaling, regulating processes such as cell cycle progression, apoptosis, and cytoskeletal organization.[3] By inhibiting PP2A, phoslactomycins disrupt these fundamental pathways, leading to their observed antifungal and potential antitumor effects. This compound (PLM-F), specifically, has been identified as a potent inhibitor of PP2A, making it a valuable tool for studying cellular signaling and a promising lead for therapeutic development.[3][6]

Antifungal Properties of this compound

2.1 Mechanism of Action

The antifungal activity of this compound is linked to its inhibition of essential protein phosphatases in fungal cells. While the precise fungal orthologs of mammalian PP2A are the presumed targets, the downstream consequences involve the disruption of cellular integrity and growth. This inhibition leads to a hyperphosphorylated state in the cell, affecting critical processes such as cell cycle control, morphogenesis, and stress responses, ultimately leading to growth inhibition or fungal cell death.

2.2 Antifungal Activity Spectrum

Phoslactomycins A through F have demonstrated potent activity against various phytopathogenic fungi. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the available literature, the class as a whole is reported to be highly effective.

Table 1: Antifungal Activity of the Phoslactomycin Class

| Fungal Species | Phoslactomycin Analog(s) | Reported Activity | Citation |

| Botrytis cinerea | PLMs A-F | Strong Activity | [5] |

| Alternaria kikuchiana | PLMs A-F | Strong Activity | [5] |

| Pyricularia oryzae | PLM Derivatives | ED50: 7-16 µM | [7] |

| Septoria tritici | PLM Derivatives | ED50: 7-16 µM | [7] |

Note: Specific MIC values for this compound are not detailed in the cited literature. Activity is reported for the general class or for other derivatives.

2.3 Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

-

Prepare a fungal suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]

-

Further dilute the suspension in the test medium (e.g., RPMI 1640 buffered with MOPS) to achieve the final target inoculum concentration (typically 0.4-5 x 10⁴ CFU/mL).[8][10]

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test medium.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of this compound to cover the desired concentration range (e.g., 0.03 to 16 µg/mL).[8][11] Each well should contain 100 µL of the diluted compound.

-

-

Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.[8]

-

-

Endpoint Determination:

Antitumor Properties of this compound

3.1 Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The primary mechanism underlying the antitumor potential of this compound is its specific inhibition of Protein Phosphatase 2A (PP2A).[3] PP2A is a crucial serine/threonine phosphatase that dephosphorylates a wide array of substrate proteins, acting as a tumor suppressor by negatively regulating key oncogenic signaling pathways.

By inhibiting PP2A, this compound induces a state of hyperphosphorylation. This leads to several downstream effects detrimental to cancer cells:

-

Cytoskeletal Disruption: PLM-F treatment stimulates the phosphorylation of proteins like vimentin, a key component of intermediate filaments.[3] This leads to the depolymerization of the actin filament network, compromising cell structure, motility, and division.[3][6]

-

Cell Cycle Arrest and Apoptosis: PP2A regulates multiple cell cycle checkpoints and pro-apoptotic proteins. Its inhibition can lead to cell cycle arrest and the induction of programmed cell death. While not directly detailed for PLM-F, this is a known consequence of PP2A inhibition by related compounds.

The specific interaction of a related compound, Phoslactomycin A, has been mapped to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), suggesting a direct binding mechanism.[13]

3.2 In Vitro Antitumor Activity

This compound demonstrates potent inhibitory activity against PP2A, which is the basis for its cytotoxic effects against tumor cells.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Cell Line / Assay Type | IC50 Value | Citation |

| Protein Phosphatase 2A (PP2A) | In Vitro Enzyme Assay | 4.7 µM | [3][6] |

| Protein Phosphatase 1 (PP1) | In Vitro Enzyme Assay | > 4.7 µM (Less potent) | [3] |

Note: IC50 values against specific cancer cell lines for this compound are not detailed in the cited literature. The activity is inferred from its potent inhibition of the key oncogenic regulator, PP2A.

3.3 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity following exposure to a compound like this compound.[14][15][16]

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., HCT116, MCF-7) under standard conditions.

-

Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PLM-F. Include a solvent control (e.g., DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

-

-

Solubilization and Measurement:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[15]

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

3.4 Experimental Protocol: Protein Phosphatase Inhibition Assay

This protocol describes a colorimetric method to measure the direct inhibitory effect of this compound on PP2A activity.

-

Reagent Preparation:

-

Enzyme: Use purified, recombinant PP2A catalytic subunit. Dilute the enzyme to a working concentration in a suitable assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Substrate: Use a chromogenic substrate like p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide substrate.[17]

-

Inhibitor: Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the diluted PP2A enzyme to each well.

-

Add 20 µL of the various this compound dilutions (or buffer for the control) to the wells. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution (e.g., pNPP).

-

Incubate the plate at 30°C for 10-30 minutes, allowing the dephosphorylation reaction to proceed.

-

Stop the reaction by adding a stop solution (e.g., NaOH for pNPP, or Malachite Green reagent for phosphopeptide assays).[17]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (405 nm for pNPP, ~620 nm for Malachite Green).[17]

-

The amount of color produced is proportional to the phosphatase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Visualizations: Workflows and Pathways

4.1 General Isolation and Purification Workflow

The following diagram illustrates the typical workflow for isolating phoslactomycins from a Streptomyces fermentation culture.

Caption: General workflow for the isolation and purification of this compound.

4.2 Signaling Pathway of this compound

This diagram illustrates the mechanism of action for this compound, focusing on its inhibition of PP2A and the downstream effects on the cellular cytoskeleton.

Caption: this compound inhibits PP2A, leading to cytoskeletal disruption.

Conclusion

This compound is a potent natural product with significant biological activity stemming from its specific inhibition of protein phosphatase 2A. Its demonstrated antifungal properties make it a subject of interest for agricultural applications, while its ability to disrupt a key tumor-suppressing phosphatase highlights its potential as a lead compound in oncology. The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to further explore the therapeutic applications of this compound and its analogs. Future work should focus on obtaining a broader profile of its antifungal MIC and cancer cell line IC50 values, as well as exploring in vivo efficacy and safety to translate its promising in vitro activity into tangible therapeutic strategies.

References

- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

- 9. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of Phoslactomycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of the phoslactomycin (PLM) family of compounds, potent inhibitors of protein phosphatase 2A with significant antifungal, antibacterial, and antitumor activities. This document details the genetic and enzymatic basis of PLM production, presents available quantitative data, and provides detailed experimental protocols for key research techniques in this field.

The Phoslactomycin Biosynthetic Gene Cluster and Pathway

The biosynthesis of phoslactomycins is orchestrated by a type I polyketide synthase (PKS) system, encoded by a gene cluster identified in Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2] The pathway initiates with the loading of a cyclohexanecarboxylic acid (CHC) starter unit onto the PKS assembly line. The polyketide chain is then extended through the sequential addition of malonyl-CoA and ethylmalonyl-CoA extender units across seven PKS modules. Following the synthesis of the polyketide backbone, a series of post-PKS tailoring modifications, including hydroxylations, phosphorylation, amination, and esterification, lead to the diverse array of phoslactomycin analogs.

The core PKS is encoded by a set of genes, including plm1-plm8 in Streptomyces sp. HK-803.[1] The gene cluster also contains genes responsible for the synthesis of the CHC-CoA starter unit and the ethylmalonyl-CoA extender unit, as well as regulatory and transporter genes.[2]

Polyketide Chain Assembly

The PKS assembly line consists of a loading module and seven extension modules. Each module contains a specific set of catalytic domains that mediate the incorporation and modification of a specific extender unit. The final polyketide chain is released from the PKS, likely as a malonylated intermediate.

Post-PKS Tailoring Modifications

After the polyketide chain is released, it undergoes a series of modifications by tailoring enzymes to yield the final phoslactomycin compounds. The sequence of these events has been elucidated through gene knockout studies and in vitro enzymatic assays. A proposed pathway for the post-PKS modifications is as follows:

-

Decarboxylation: The initially released malonylated product undergoes decarboxylation, potentially catalyzed by PnT2, to form a key intermediate.

-

Hydroxylation: The intermediate is then hydroxylated at positions C-8 and C-25 by the cytochrome P450 monooxygenase PnT3.

-

Oxidation: The C-25 hydroxyl group is further oxidized by PnT3.

-

Phosphorylation: PnT4, a kinase, phosphorylates the hydroxyl group at C-9.

-

Transamination: The oxidized C-25 position is converted to an amino group by the aminotransferase PnT1, yielding Phoslactomycin B (PLM-B).

-

Further Hydroxylation: PLM-B can be further hydroxylated at C-18 by the cytochrome P450 monooxygenase PnT7 (also known as PlmS2 in Streptomyces sp. HK-803) to produce Phoslactomycin G.

-

Esterification: Finally, the C-18 hydroxyl group of Phoslactomycin G is esterified with various acyl-CoAs by an acyltransferase to generate the other phoslactomycin analogs (A, C-F).

Quantitative Data

Quantitative analysis of the phoslactomycin biosynthetic pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following table summarizes the available quantitative data.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Titer/Yield | Organism/Conditions | Reference |

| PlmS2 (PnT7) | Phoslactomycin B | 45.3 ± 9.0 | 0.27 ± 0.04 | - | In vitro assay | [3] |

| - | - | - | - | 6-fold higher than wild-type | Streptomyces sp. HK-803 ΔplmS2 mutant producing PLM-B | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the phoslactomycin biosynthetic pathway.

Gene Knockout in Streptomyces using REDIRECT

This protocol describes the generation of a targeted gene deletion mutant in Streptomyces using the PCR-targeting REDIRECT technology.

Materials:

-

E. coli BW25113/pIJ790

-

Cosmid containing the phoslactomycin gene cluster

-

pIJ773 plasmid (template for apramycin resistance cassette)

-

Primers with 5' extensions homologous to the target gene flanking regions and 3' ends priming on the resistance cassette

-

Appropriate antibiotics (apramycin, kanamycin, chloramphenicol)

-

Reagents for PCR, plasmid isolation, and E. coli transformation

-

Streptomyces growth media (e.g., MS agar, TSB broth)

-

Lysozyme, Proteinase K

-

Reagents for intergeneric conjugation between E. coli and Streptomyces

Procedure:

-

Design and PCR amplify the disruption cassette: Design forward and reverse primers with ~39 nucleotide 5' extensions homologous to the regions flanking the gene to be deleted and 3' ends that amplify the apramycin resistance cassette from pIJ773. Perform PCR to generate the linear disruption cassette.

-

Electroporate the disruption cassette into E. coli BW25113/pIJ790 containing the target cosmid: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the phoslactomycin gene cluster cosmid. Electroporate the purified PCR product into these cells. The λ-Red recombinase system expressed from pIJ790 will mediate the recombination of the cassette into the cosmid.

-

Select for recombinant cosmids: Plate the transformed cells on media containing apramycin and kanamycin to select for cells that have incorporated the resistance cassette into the cosmid.

-

Verify the recombinant cosmid: Isolate the recombinant cosmid DNA and verify the correct insertion of the disruption cassette by PCR and restriction digestion.

-

Introduce the recombinant cosmid into Streptomyces: Transfer the verified recombinant cosmid from E. coli into the desired Streptomyces strain via intergeneric conjugation.

-

Select for double-crossover mutants: Plate the exconjugants on media containing apramycin to select for single-crossover events. Subsequently, screen for colonies that have lost the vector backbone (e.g., by replica plating to identify loss of a vector-borne resistance marker) to identify double-crossover mutants.

-

Confirm the gene deletion: Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of genes in the phoslactomycin biosynthetic cluster.

Materials:

-

Streptomyces cultures grown under desired conditions

-

RNA isolation kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the target genes and a housekeeping gene (e.g., hrdB)

Procedure:

-

RNA Isolation: Harvest Streptomyces mycelia from liquid cultures at the desired time point. Isolate total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break the cell wall.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamers or gene-specific primers.

-

Primer Design and Validation: Design primers for the target biosynthetic genes and the housekeeping gene. The amplicons should be between 100-200 bp. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer pair. Include a no-template control and a no-reverse-transcriptase control.

-

qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene.

Isotope Labeling and Analysis

This protocol describes a feeding experiment with ¹³C-labeled precursors to trace the origin of the carbon atoms in the phoslactomycin backbone.

Materials:

-

Streptomyces strain producing phoslactomycins

-

Defined production medium

-

¹³C-labeled precursors (e.g., [1-¹³C]-glucose, [1,2-¹³C₂]-acetate, [¹³C-methyl]-L-methionine)

-

Solvents for extraction (e.g., ethyl acetate)

-

Chromatography materials for purification (e.g., silica gel, HPLC)

-

NMR spectrometer

Procedure:

-

Cultivation and Precursor Feeding: Grow the Streptomyces strain in a defined medium. At a specific time point during growth (e.g., late exponential phase), add the ¹³C-labeled precursor to the culture.

-

Fermentation and Extraction: Continue the fermentation for a period to allow for the incorporation of the labeled precursor into phoslactomycin. After fermentation, extract the culture broth and mycelium with an appropriate organic solvent.

-

Purification of Phoslactomycins: Purify the phoslactomycin compounds from the crude extract using chromatographic techniques.

-

NMR Analysis: Acquire ¹³C NMR and 2D NMR (e.g., HSQC, HMBC) spectra of the purified, labeled phoslactomycin.

-

Data Interpretation: Analyze the NMR spectra to determine the positions and extent of ¹³C enrichment in the phoslactomycin molecule. This information will reveal the biosynthetic origins of the different carbon atoms in the structure.

Visualizations

Phoslactomycin Biosynthetic Pathway

Caption: Overview of the phoslactomycin biosynthetic pathway.

Experimental Workflow for Gene Knockout

Caption: Workflow for targeted gene knockout in Streptomyces.

Experimental Workflow for qRT-PCR

Caption: Workflow for qRT-PCR analysis of gene expression.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The plmS2-Encoded Cytochrome P450 Monooxygenase Mediates Hydroxylation of Phoslactomycin B in Streptomyces sp. Strain HK803 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to the Key Enzymes in Phoslactomycin F Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins (PLMs) are a family of natural products renowned for their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes. This inhibitory action imparts PLMs with a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties, making them promising candidates for therapeutic development. Phoslactomycin F, a prominent member of this family, is assembled through a complex and fascinating biosynthetic pathway orchestrated by a suite of specialized enzymes. This technical guide provides an in-depth exploration of the core enzymatic machinery responsible for the biosynthesis of this compound, offering a valuable resource for researchers seeking to understand, harness, and engineer this intricate process for novel drug discovery and development.

Core Biosynthetic Machinery

The biosynthesis of this compound is initiated by a modular Type I Polyketide Synthase (PKS) and is followed by a series of intricate post-PKS modifications. The key enzymes involved can be categorized as follows:

-

Polyketide Synthase (PKS): A large, multi-domain enzymatic assembly line responsible for constructing the polyketide backbone.

-

Post-PKS Tailoring Enzymes: A diverse set of enzymes that modify the PKS-derived intermediate to yield the final bioactive phoslactomycin. These include cytochrome P450 monooxygenases, an aminotransferase, a kinase, an oxidoreductase, and a dehydratase.

-

Accessory Enzymes: Including a Type II Thioesterase (TEII) that plays a crucial "proofreading" role to ensure the fidelity and efficiency of the biosynthetic process.

-

Regulatory Proteins: Transcriptional regulators that control the expression of the biosynthetic gene cluster.

Quantitative Analysis of Key Enzymatic Activities

The following tables summarize the available quantitative data for the key enzymes involved in Phoslactomycin biosynthesis. This data is crucial for understanding the efficiency and substrate specificity of these biocatalysts.

| Enzyme Module | Substrate | kcat (min⁻¹) [Hydrolysis] | Km (µM) [Hydrolysis] | kcat (min⁻¹) [Transacylation] | Km (µM) [Transacylation] |

| PnB_KS-AT1 | Malonyl-CoA | 1.3 ± 0.1 | 180 ± 30 | 0.9 ± 0.1 | 170 ± 50 |

| PnB_KS-AT2 | Malonyl-CoA | 1.4 ± 0.1 | 120 ± 20 | 1.0 ± 0.1 | 130 ± 30 |

| PnC_KS-AT | Ethylmalonyl-CoA | 0.8 ± 0.1 | 70 ± 20 | 1.5 ± 0.1 | 80 ± 20 |

| Malonyl-CoA | 0.2 ± 0.05 | 150 ± 40 | - | - | |

| PnD_KS-AT | Malonyl-CoA | 1.5 ± 0.2 | 110 ± 30 | 1.1 ± 0.1 | 120 ± 40 |

Table 1: Kinetic Parameters of Phoslactomycin Polyketide Synthase Modules. Data obtained from in vitro reconstitution studies of the PKS from Streptomyces platensis.[1] "Transacylation" refers to the transfer of the extender unit to the acyl carrier protein (ACP), while "Hydrolysis" represents the offloading of the extender unit as a free acid. The data for PnC_KS-AT highlights its preference for ethylmalonyl-CoA over malonyl-CoA.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| PlmS2 | Phoslactomycin B | 45.3 ± 9.0 | 0.27 ± 0.04 |

Table 2: Kinetic Parameters of PlmS2 Cytochrome P450 Monooxygenase. This enzyme from Streptomyces sp. HK-803 is responsible for the hydroxylation of Phoslactomycin B at the C-18 position.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a modular polyketide synthase and a series of post-PKS tailoring enzymes. The pathway commences with the loading of a cyclohexanecarboxylic acid starter unit onto the PKS, followed by sequential chain elongation with malonyl-CoA and ethylmalonyl-CoA extender units. The resulting polyketide intermediate is then released and undergoes a cascade of modifications, including hydroxylations, phosphorylation, and amination, to yield the final product.

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflows and Logical Relationships

The characterization of the Phoslactomycin biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. A typical workflow for characterizing a key enzyme is depicted below.

Caption: A generalized workflow for the characterization of a biosynthetic enzyme.

The regulation of the Phoslactomycin biosynthetic gene cluster is controlled by the positive transcriptional regulators PnR1 and PnR2. Their regulatory relationship is illustrated in the following diagram.

Caption: Regulatory cascade of Phoslactomycin biosynthesis.

Detailed Experimental Protocols

In Vitro Reconstitution of the Phoslactomycin PKS Activity

This protocol describes the general procedure for the in vitro reconstitution of the Phoslactomycin Polyketide Synthase to assess the activity and substrate specificity of its modules.

a. Protein Expression and Purification:

-

The genes encoding the PKS modules (e.g., pnB, pnC, pnD) are cloned into suitable expression vectors (e.g., pET vectors) with an affinity tag (e.g., His-tag) for purification.

-

The constructs are transformed into an appropriate expression host, such as E. coli BL21(DE3).

-

Protein expression is induced by the addition of IPTG, and the cells are grown at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA agarose), followed by size-exclusion chromatography for further purification and buffer exchange.

b. In Vitro PKS Reaction:

-

The reaction mixture (typically 50-100 µL) contains the purified PKS protein(s) (e.g., PnB, PnC-TE) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2).

-

The starter unit, cyclohexanecarboxyl-CoA (or a suitable analog), and extender units, malonyl-CoA and/or ethylmalonyl-CoA, are added to the reaction.

-

The reaction is initiated by the addition of NADPH as a cofactor for the ketoreductase domains.

-

The reaction is incubated at a controlled temperature (e.g., 28-30°C) for a specific duration (e.g., 2-4 hours).

c. Product Analysis:

-

The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

-

The polyketide products are extracted into the organic phase.

-

The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the synthesized polyketides.

Biochemical Assay for PlmS2 (Cytochrome P450) Activity

This protocol outlines a method to determine the kinetic parameters of the cytochrome P450 monooxygenase, PlmS2.

a. Reaction Setup:

-

The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified PlmS2 enzyme.

-

A spinach ferredoxin and ferredoxin-NADP+ reductase system is used to provide electrons to the P450.

-

The substrate, Phoslactomycin B, is added at varying concentrations.

-

The reaction is initiated by the addition of NADPH.

b. Incubation and Quenching:

-

The reaction mixture is incubated at a constant temperature (e.g., 30°C) with shaking.

-

Aliquots are taken at different time points and the reaction is stopped by adding an organic solvent (e.g., acetonitrile).

c. Analysis and Data Interpretation:

-

The reaction products are analyzed by HPLC to separate the substrate (Phoslactomycin B) from the hydroxylated product.

-

The rate of product formation is determined by quantifying the peak areas.

-

The kinetic parameters, Km and kcat, are calculated by fitting the initial velocity data to the Michaelis-Menten equation.

Thioesterase (PnG) Activity Assay

This protocol provides a general method for assessing the hydrolytic activity of the Type II Thioesterase, PnG.

a. Synthesis of Acyl-ACP Substrates:

-

The apo-acyl carrier protein (ACP) is expressed and purified.

-

The apo-ACP is converted to holo-ACP using a phosphopantetheinyl transferase (e.g., Sfp).

-

The holo-ACP is then acylated with the desired acyl-CoA (e.g., acetyl-CoA, butyryl-CoA) to generate the acyl-ACP substrate.

b. Hydrolysis Assay:

-

The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

The purified PnG enzyme is added to the reaction mixture containing the acyl-ACP substrate.

-

The release of the free fatty acid is monitored over time.

c. Detection of Product:

-

The amount of free thiol generated from the hydrolysis of the thioester bond can be quantified using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

-

Alternatively, the fatty acid product can be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or HPLC-MS.

Conclusion

The enzymatic machinery responsible for this compound biosynthesis represents a highly coordinated and efficient system for the production of a complex and valuable natural product. A thorough understanding of the key enzymes, their kinetic properties, and the intricate regulatory networks that govern their expression is paramount for harnessing the full potential of this biosynthetic pathway. The data, protocols, and visualizations presented in this guide offer a foundational resource for researchers in natural product chemistry, enzymology, and drug development. Future efforts focused on the detailed characterization of the remaining uncharacterized enzymes and the elucidation of their three-dimensional structures will undoubtedly pave the way for the rational engineering of this pathway to generate novel Phoslactomycin analogs with enhanced therapeutic properties.

References

The Phoslactomycin Core: A Technical Guide to Natural Analogs and Their Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural analogs of Phoslactomycin F (A-E, G, H, and I), a class of potent inhibitors of protein serine/threonine phosphatase 2A (PP2A) with significant antifungal, antibacterial, and antitumor activities.[1][2] This document details their microbial origins, summarizes their biological activities with quantitative data, outlines key experimental protocols for their isolation and characterization, and visualizes the pertinent biosynthetic and signaling pathways.

Natural Analogs of Phoslactomycin and Their Microbial Origins

The phoslactomycins (PLMs) are a family of polyketide natural products produced by various species of actinomycetes, primarily belonging to the genus Streptomyces.[1][3] These compounds share a common structural scaffold characterized by an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane ring.[4] The structural diversity within the phoslactomycin family arises from variations in the acyl group attached to the C-18 hydroxyl group and other modifications to the core structure.

Table 1: Natural Analogs of Phoslactomycin (A-E, G, H, I) and Their Producing Organisms

| Phoslactomycin Analog | Producing Organism(s) | Reference(s) |

| Phoslactomycin A | Streptomyces nigrescens SC-273 | [4][5] |

| Phoslactomycin B | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 | [2][3][5] |

| Phoslactomycin C | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 | [3][5] |

| Phoslactomycin D | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 | [3][5] |

| Phoslactomycin E | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273, Streptomyces sp. CMB-MW079 | [3][5][6] |

| Phoslactomycin G | Proposed intermediate in Streptomyces sp. HK 803 | [7] |

| Phoslactomycin H | Streptomyces sp. MLA1839 | [7][8][9] |

| Phoslactomycin I | Streptomyces sp. MLA1839 | [7][8][9] |

Quantitative Biological Activity

Phoslactomycins exhibit a range of biological activities, with their primary mechanism of action being the inhibition of protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1][10] This inhibition leads to downstream effects that contribute to their antifungal, antibacterial, and antitumor properties.

Table 2: Quantitative Bioactivity of Phoslactomycin Analogs

| Phoslactomycin Analog | Target/Assay | Activity (IC₅₀/MIC) | Reference(s) |

| Phoslactomycin A | Antifungal (various fungi) | MIC: 1.56 - 12.5 µg/mL | [4] |

| Phoslactomycin B | Protein Phosphatase 2A (PP2A) | IC₅₀: 4.8 nM | [2] |

| Phoslactomycin B | Antifungal (Candida albicans) | MIC: 25 µg/mL | [2] |

| Phoslactomycin H | Antifungal (Puccinia triticina) | EC₅₀: 1.3 ppm | [7] |

| Phoslactomycin I | Antifungal (Puccinia triticina) | EC₅₀: 0.8 ppm | [7] |

Note: Comprehensive quantitative data for all analogs against a standardized panel of targets is not consistently available in the cited literature. The presented data is based on available reports.

Experimental Protocols

General Fermentation and Isolation of Phoslactomycins

The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species, based on methodologies described in the literature. Specific parameters may need optimization depending on the producing strain.

Workflow for Phoslactomycin Production and Isolation

Caption: Generalized workflow for phoslactomycin production and purification.

Detailed Methodology:

-

Fermentation:

-

Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain. Incubate at 28°C for 2-3 days with shaking.

-

Inoculate a production medium with the seed culture. The production medium composition can be optimized for high yields.

-

Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.

-

-

Extraction:

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the mycelial cake with an organic solvent such as methanol or acetone.

-

Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

-

Monitor the fractions for antifungal or PP2A inhibitory activity.

-

Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.

-

Structure Elucidation

The chemical structures of the isolated phoslactomycins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

Biosynthesis and Mechanism of Action

Phoslactomycin Biosynthesis

Phoslactomycins are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis starts with a cyclohexanecarboxylic acid (CHC) primer unit.[2][3] The PKS machinery then sequentially adds extender units, which are typically malonyl-CoA and ethylmalonyl-CoA.[1][11] Post-PKS modifications, including hydroxylations and acylations, lead to the diverse array of phoslactomycin analogs.[2]

Simplified Phoslactomycin Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of phoslactomycins.

Mechanism of Action: Inhibition of PP2A Signaling

The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A).[1][10] PP2A is a crucial tumor suppressor that plays a role in regulating cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Phoslactomycin's Impact on the PP2A Signaling Pathway

Caption: Inhibition of PP2A by phoslactomycin leads to cell cycle arrest and apoptosis.

Conclusion

The natural analogs of phoslactomycin represent a promising class of bioactive compounds with significant therapeutic potential. Their potent and selective inhibition of PP2A makes them valuable tools for studying cellular signaling and attractive lead compounds for the development of novel anticancer and antifungal agents. Further research into the biosynthesis of these molecules could enable the engineered production of novel analogs with improved pharmacological properties.

References

- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F PMID: 2753809 | MCE [medchemexpress.cn]

- 5. npatlas.org [npatlas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Symbiosis: A Comparative Analysis of Phoslactomycin F and Fostriecin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of natural product chemistry and cancer research, the structural and functional relationships between bioactive molecules offer a fertile ground for discovery. Phoslactomycin F and fostriecin, both secondary metabolites derived from Streptomyces species, represent a compelling case study in this regard. These compounds, while sharing a common biosynthetic heritage as polyketides, exhibit distinct potencies as inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A). This technical guide provides an in-depth comparative analysis of the structural relationship between this compound and fostriecin, detailing their biochemical activities, the experimental protocols for their characterization, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these promising therapeutic leads.

Structural and Physicochemical Comparison

This compound and fostriecin are both characterized by a core structure featuring a phosphate ester, an α,β-unsaturated δ-lactone ring, and a conjugated polyene chain.[1][2] However, key differences in their side chains and stereochemistry contribute to their differential biological activities.

Fostriecin , first isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of PP2A and the related PP4.[2] Its structure is defined by a conjugated triene system and a C9 phosphate group, which are crucial for its high-affinity binding to the active site of PP2A.[3]

This compound , produced by Streptomyces nigrescens, is one of several analogs in the phoslactomycin family.[4] Structurally, it shares the core lactone and phosphate ester motifs with fostriecin but possesses a distinct polyene chain and a cyclohexane ring moiety.[4] This structural divergence leads to a significantly lower inhibitory potency against PP2A compared to fostriecin.

Below is a diagram illustrating the core structural relationship between the phoslactomycin/fostriecin family.

Quantitative Data Presentation: Inhibitory Activity

The differential inhibitory activities of fostriecin and this compound against various serine/threonine protein phosphatases are summarized below. The data highlights the remarkable potency and selectivity of fostriecin for PP2A.

| Compound | PP1 (IC₅₀) | PP2A (IC₅₀) | PP4 (IC₅₀) | PP5 (IC₅₀) |

| Fostriecin | 131 µM[2] | 1.4 - 3.2 nM[2][3] | ~4 nM | ~60 µM[3] |

| This compound | Not Reported | 4.7 µM[5] | Not Reported | Not Reported |

Experimental Protocols: Protein Phosphatase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC₅₀) values for fostriecin and this compound is typically achieved through a radiometric protein phosphatase assay. The following is a detailed methodology based on established protocols.

Objective: To measure the inhibition of protein phosphatase activity by this compound and fostriecin using a 32P-labeled substrate.

Materials:

-

Purified protein phosphatase enzymes (PP1, PP2A, PP4, PP5)

-

[γ-32P]ATP

-

Protein kinase (e.g., PKA for phosphorylating histone)

-

Substrate protein (e.g., histone H1)

-

This compound and fostriecin stock solutions

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Preparation of 32P-labeled Substrate:

-

Incubate the substrate protein (e.g., histone H1) with a suitable protein kinase (e.g., PKA) and [γ-32P]ATP in a kinase buffer.

-

Allow the phosphorylation reaction to proceed to achieve a high specific activity.

-

Separate the 32P-labeled protein from unincorporated [γ-32P]ATP using a desalting column.

-

Determine the protein concentration and radioactivity of the purified substrate.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound and fostriecin in the assay buffer.

-

In a 96-well plate, add a fixed amount of the purified protein phosphatase to each well.

-

Add the various concentrations of the inhibitors to the respective wells and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the 32P-labeled substrate to each well.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate the protein.

-

Centrifuge the plate to pellet the precipitated protein.

-

Carefully remove the supernatant containing the released 32P-inorganic phosphate.

-

Wash the protein pellet with TCA to remove any remaining free phosphate.

-

-

Quantification and Data Analysis:

-

Dissolve the protein pellet in a suitable solvent.

-

Add scintillation fluid to each sample and measure the remaining radioactivity in the protein pellet using a scintillation counter.

-

The amount of radioactivity is inversely proportional to the phosphatase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in phosphatase activity, by fitting the data to a dose-response curve.

-

The following diagram illustrates the general workflow of the protein phosphatase inhibition assay.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the inhibition of PP2A. This inhibition leads to a hyperphosphorylated state of various cellular proteins, thereby affecting downstream signaling cascades. A key observed effect of this compound is the disruption of the actin cytoskeleton.[5] Treatment of NIH/3T3 fibroblasts with this compound induces the depolymerization of actin filaments and stimulates the phosphorylation of vimentin, an intermediate filament protein.[5]

The diagram below illustrates the proposed signaling pathway through which this compound impacts the cytoskeleton. By inhibiting PP2A, this compound prevents the dephosphorylation of key kinases that, in turn, phosphorylate cytoskeletal regulatory proteins. This sustained phosphorylation leads to the observed changes in actin and vimentin dynamics.

Conclusion

This compound and fostriecin, while structurally related, demonstrate a significant disparity in their biological activity, with fostriecin being a substantially more potent inhibitor of PP2A. This difference underscores the critical role of specific structural motifs in determining the affinity and selectivity of these natural products for their molecular targets. The detailed experimental protocols and an understanding of the signaling pathways they modulate are essential for the continued investigation of these compounds as potential anticancer agents. Further structure-activity relationship studies, guided by the insights presented in this guide, will be instrumental in the design of novel, highly potent, and selective PP2A inhibitors for therapeutic applications.

References

- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of Signaling in Cytoskeletal Changes, Random Movement, Direction-Sensing and Polarization of Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EBSCO Locate [openrs-mobius-staging.locate.ebsco.com]

- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Phosphate Ester Moiety in Phoslactomycin F's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins are a family of natural products isolated from Streptomyces species, exhibiting a range of biological activities, most notably as potent inhibitors of protein phosphatase 2A (PP2A). This technical guide delves into the critical role of the phosphate ester moiety in the bioactivity of a representative member of this class, Phoslactomycin F. Through an examination of structure-activity relationships, detailed experimental protocols, and pathway visualizations, we will elucidate the indispensable nature of this functional group for its potent and selective inhibition of PP2A, a key regulator of numerous cellular processes.

The Essential Nature of the Phosphate Ester: A Quantitative Perspective

The data presented in Table 1 clearly demonstrates that the dephosphorylated analog of fostriecin is essentially inactive against PP2A, with an IC50 value greater than 100 µM. In stark contrast, fostriecin potently inhibits PP2A in the nanomolar range. This represents a greater than 71,000-fold decrease in activity upon removal of the phosphate moiety. Phoslactomycins are known to be weaker inhibitors of PP2A compared to fostriecin, but the fundamental requirement of the phosphate group for high-affinity binding to the active site of PP2A is a shared characteristic across this class of natural products. Interestingly, dephosphorylated derivatives of phoslactomycins, known as lactomycins, have been found to exhibit different biological activities, such as the inhibition of cathepsin B, further highlighting the phosphate ester's role in dictating the specific molecular target.

| Compound | Target | IC50 Value |

| Fostriecin | Protein Phosphatase 2A (PP2A) | 1.4 ± 0.3 nM |

| Dephosphofostriecin | Protein Phosphatase 2A (PP2A) | > 100 µM |

Table 1: Comparative Inhibitory Activity of Fostriecin and its Dephosphorylated Analog against Protein Phosphatase 2A. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

The following is a representative protocol for the isolation and purification of phoslactomycins from a Streptomyces fermentation culture. Optimization of specific parameters may be required depending on the producing strain and fermentation conditions.

1. Fermentation:

-

Inoculate a suitable seed medium with a spore suspension or vegetative mycelia of the Streptomyces strain.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Transfer the seed culture to a production medium and continue fermentation for 5-7 days under the same conditions.

2. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol, multiple times.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.

-

Apply the dried silica-adsorbed extract to a silica gel column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing phoslactomycins.

-

-

Reverse-Phase HPLC:

-

Pool the phoslactomycin-containing fractions and concentrate.

-

Dissolve the concentrated material in a suitable solvent (e.g., methanol-water mixture).

-

Purify the target compound, this compound, using a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

4. Structure Verification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PP2A. This method is based on the dephosphorylation of a synthetic phosphopeptide by PP2A, where the released phosphate is quantified.

Materials:

-

Purified Protein Phosphatase 2A (catalytic subunit)

-

Ser/Thr Phosphatase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM EGTA, 5 mM DTT, 0.025% Tween-20)

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Malachite Green Phosphate Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Dilute the PP2A enzyme and phosphopeptide substrate to their working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control)

-

PP2A enzyme

-

-

Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the phosphopeptide substrate to each well to start the dephosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released during the reaction to produce a colored product.

-

Measure Absorbance: After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context of this compound's activity, the following diagrams illustrate the PP2A signaling pathway and a typical experimental workflow for its study.

Caption: PP2A Signaling Pathway and the Action of this compound.

The Indirect Regulation of the Actin Cytoskeleton by Phoslactomycin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin F (PLM-F), a natural product isolated from Streptomyces species, has been identified as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). While not directly interacting with actin, PLM-F induces significant disruption of the actin cytoskeleton, leading to filament depolymerization. This technical guide provides an in-depth analysis of the mechanisms underlying PLM-F's effects on actin cytoskeleton regulation. It consolidates quantitative data, details experimental protocols for key assays, and visualizes the involved signaling pathways. The paradoxical observation that inhibition of PP2A, a known activator of the actin-depolymerizing factor cofilin, results in actin depolymerization is a central focus, suggesting a dominant, alternative signaling route likely involving the observed hyperphosphorylation of vimentin.

Introduction

The actin cytoskeleton is a dynamic and intricate network of filaments essential for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. Its constant remodeling is tightly regulated by a host of actin-binding proteins, which are, in turn, controlled by complex signaling cascades involving protein kinases and phosphatases. This compound has emerged as a valuable chemical probe for dissecting these pathways due to its specific inhibition of PP2A, a key serine/threonine phosphatase. This guide elucidates the downstream consequences of PP2A inhibition by PLM-F on the actin cytoskeleton, providing researchers with the necessary quantitative data, detailed methodologies, and pathway visualizations to facilitate further investigation and potential therapeutic development.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's biological activity, highlighting its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| PP2A Inhibition (IC50) | 4.7 µM | in vitro assay | [1] |

| PP1 Inhibition (IC50) | > 100 µM | in vitro assay | [1] |

| Effective Concentration for Actin Depolymerization | 10 µM | NIH/3T3 fibroblasts | [1] |

Signaling Pathway of this compound-Induced Actin Depolymerization

This compound's effect on the actin cytoskeleton is indirect and mediated through the inhibition of Protein Phosphatase 2A (PP2A)[1]. This inhibition leads to the hyperphosphorylation of downstream substrates, ultimately resulting in the observed depolymerization of actin filaments. Two potential, and seemingly contradictory, pathways are considered below.

The Vimentin Phosphorylation Pathway